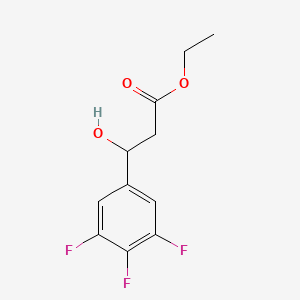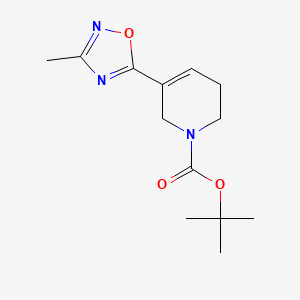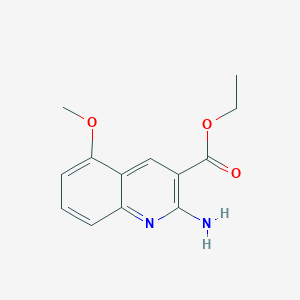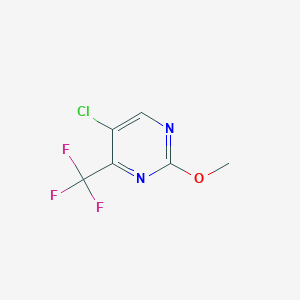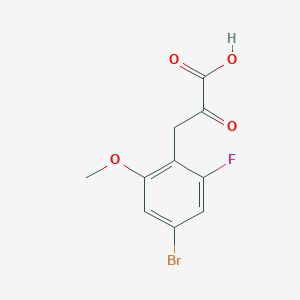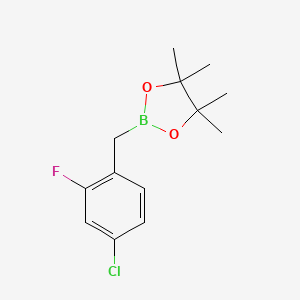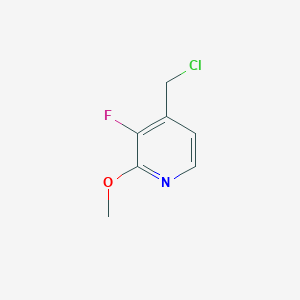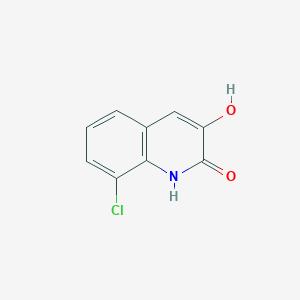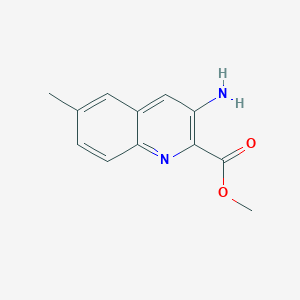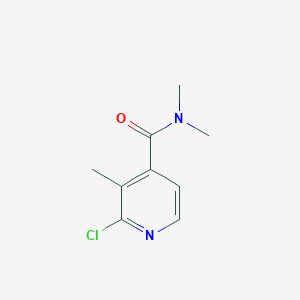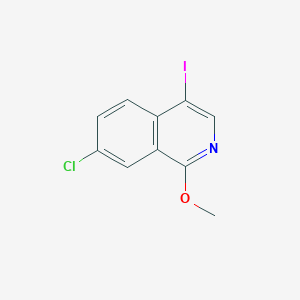
7-Chloro-4-iodo-1-methoxyisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-iodo-1-methoxyisoquinoline is a chemical compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of chlorine and iodine atoms at the 7th and 4th positions, respectively, and a methoxy group at the 1st position on the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-iodo-1-methoxyisoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Halogenation: Introduction of chlorine and iodine atoms into the isoquinoline ring.
Methoxylation: Introduction of the methoxy group at the 1st position.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, using advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-iodo-1-methoxyisoquinoline can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
7-Chloro-4-iodo-1-methoxyisoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-4-iodo-1-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial properties.
7-Chloro-4-methoxyquinoline: Studied for its antimicrobial activities.
4-Iodo-1-methoxyisoquinoline: Similar structure but lacks the chlorine atom.
Uniqueness
7-Chloro-4-iodo-1-methoxyisoquinoline is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. This combination of substituents can lead to distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H7ClINO |
|---|---|
Molecular Weight |
319.52 g/mol |
IUPAC Name |
7-chloro-4-iodo-1-methoxyisoquinoline |
InChI |
InChI=1S/C10H7ClINO/c1-14-10-8-4-6(11)2-3-7(8)9(12)5-13-10/h2-5H,1H3 |
InChI Key |
WBFPNLDSFRVDJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1C=C(C=C2)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B13677567.png)

